1-[(4-methoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea
Description
1-[(4-Methoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea is a urea-based compound featuring two distinct substituents:
- 4-Methoxyphenylmethyl group: A benzyl moiety with a methoxy group at the para position, contributing electron-donating effects and moderate lipophilicity.
- 4-Phenyloxan-4-ylmethyl group: A tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position, introducing steric bulk and enhanced lipophilicity due to the aromatic system.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-9-7-17(8-10-19)15-22-20(24)23-16-21(11-13-26-14-12-21)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWGBIOCKVDIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons
The following compounds are structurally or functionally relevant for comparison:
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (Compound 4)
- Structure: Features a urea core with a 4-chloro-3-(trifluoromethyl)phenyl group (electron-withdrawing substituents) and a 4-hydroxyphenyl group (polar, hydrogen-bond donor) .
- Key Differences vs. Target Compound :
- Substituent Effects : The trifluoromethyl and chloro groups in Compound 4 enhance electrophilicity and metabolic stability compared to the methoxy and oxane groups in the target compound.
- Polarity : The 4-hydroxyphenyl group increases aqueous solubility relative to the target’s methoxyphenyl and phenyloxane groups.
- Synthesis : Compound 4 was synthesized via carbamate intermediacy using DABCO and acetonitrile under reflux , whereas the target compound’s synthesis route is unspecified.
Piperazine Derivatives (RA [2,4] and RA [2,5])
- Structures :
- Key Differences vs. Target Compound: Core Structure: Piperazine (6-membered ring with two nitrogen atoms) vs. urea. Substituent Similarities: Both RA [2,4] and the target compound share the 4-methoxyphenyl group, suggesting comparable electronic profiles for this moiety. Physical Properties: RA [2,4] is a yellowish solid with 99% purity, while RA [2,5] is a yellow oil with 95% purity .
Data Table: Comparative Analysis
Research Findings and Implications
In contrast, Compound 4’s trifluoromethyl group withdraws electrons, which may enhance electrophilic reactivity . The phenyloxane group in the target compound introduces steric hindrance, likely reducing binding flexibility compared to Compound 4’s smaller substituents.
Biological Interactions: Urea derivatives like Compound 4 are known to inhibit kinases (e.g., VEGF-R2) due to hydrogen-bonding interactions with ATP-binding pockets. The target compound’s phenyloxane group may hinder such interactions unless offset by complementary hydrophobic pockets . Piperazine derivatives (e.g., RA [2,4]) often target serotonin or dopamine receptors, but their structural divergence from the target compound limits direct pharmacological comparisons .
Synthetic Challenges :
- The target compound’s tetrahydropyran ring may require specialized cyclization steps, whereas Compound 4’s synthesis leverages carbamate chemistry for urea formation .
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